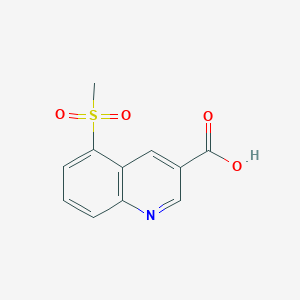

5-(Methylsulfonyl)quinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26. It is related to the quinoline family, which is a group of heterocyclic compounds that have been used in various fields such as industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. A review paper highlights the use of α,β-unsaturated aldehydes in the synthesis of quinoline and its hydrogenated derivatives . Another study mentions the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours, providing easy access to 2-chloroquinoline-3-carboaldehydes .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic structure containing a benzene ring fused with a pyridine ring . The compound also contains a methylsulfonyl group and a carboxylic acid group.Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. A review paper discusses the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions for the construction and functionalization of quinoline scaffolds .科学的研究の応用

Copper-Catalyzed Regioselective C-H Sulfonylation

Copper(I)-catalyzed sulfonylation of quinolines, including 5-(Methylsulfonyl)quinoline-3-carboxylic acid derivatives, demonstrates a method for the regioselective introduction of sulfonyl groups into quinoline compounds. This process, facilitated through bidentate-chelation assistance, allows for the synthesis of a wide range of sulfonylated quinolines, which could be critical for developing new pharmacological agents (Wei et al., 2016).

Synthesis of Multi-Substituted Quinoline Derivatives

Research into the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines from quinoxalin-2(1H)-one and quinoxaline-2-carboxylic acids has been conducted. These compounds include methylsulfonyl derivatives, highlighting the versatility of sulfur-containing quinoline derivatives in synthesizing complex molecules with potential biological activities (Didenko et al., 2015).

Biological Activities of Quinoline Derivatives

Quinoline derivatives, including those substituted at the 3-carboxylic acid position, have shown a wide range of biological activities. For instance, quinoline compounds have been explored for their antibacterial, antitubercular, and anti-inflammatory properties. This underscores the potential of this compound derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Valluri et al., 2017).

Synthesis and Application in Organic Chemistry

The Friedlander Synthesis of Quinolines, a method involving the condensation of aminoarylketones with carbonyl compounds, highlights the significance of quinoline derivatives in organic synthesis. This method can produce various quinoline structures, including those with sulfonic acid groups, for applications in medicinal chemistry and material science (Maleki et al., 2015).

作用機序

While the specific mechanism of action for 5-(Methylsulfonyl)quinoline-3-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of bioactivities. For instance, some quinoline-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

Safety and Hazards

The safety data sheet for a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

将来の方向性

Quinoline derivatives, including 5-(Methylsulfonyl)quinoline-3-carboxylic acid, continue to be a topic of interest in various research fields due to their versatile applications. Future research may focus on developing new synthesis methods, exploring their biological activities, and improving their safety profiles .

特性

IUPAC Name |

5-methylsulfonylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTNSKYJMATOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)

![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)

![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2746448.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2746450.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)